molecular formula C36H54O8S2 B1209142 Toxiusol CAS No. 149764-34-1

Toxiusol

Cat. No.: B1209142
CAS No.: 149764-34-1
M. Wt: 678.9 g/mol
InChI Key: IDKFTCRFJYOYKG-ZXGJXZSTSA-N
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Description

Toxiusol is a natural product isolated from the Red Sea sponge Toxiclona toxius. It has garnered significant attention due to its potent inhibitory effects on various viral reverse transcriptases and cellular DNA polymerases . The compound’s unique structure and biological activity make it a valuable subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Toxiusol involves several steps, starting with the extraction of the natural product from the sponge Toxiclona toxius. The compound is then purified using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound is still in the research phase, with efforts focused on optimizing the extraction and purification processes to increase yield and reduce costs. Techniques such as supercritical fluid extraction and solid-phase extraction are being explored for their efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

Toxiusol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or reduce its toxicity .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions .

Major Products

The major products formed from these reactions include various derivatives of this compound, such as this compound diacetate, which has been shown to have different biological activities compared to the parent compound .

Mechanism of Action

Toxiusol exerts its effects by binding irreversibly to the active site of viral reverse transcriptases and cellular DNA polymerases. This binding inhibits the enzyme’s activity, preventing the replication of viral DNA. The polar moieties at the benzene ring of this compound are critical for its inhibitory activity, as they facilitate strong interactions with the enzyme .

Comparison with Similar Compounds

Similar Compounds

  • Shaagrockol B
  • Shaagrockol C
  • Toxicol A
  • Toxicol B

Uniqueness

Toxiusol is unique among its analogs due to its potent inhibitory activity against both viral and cellular polymerases. Its ability to discriminate between the RNA-dependent and DNA-dependent DNA polymerase activities of reverse transcriptase offers new prospects for developing highly specific antiviral agents .

This compound’s distinct structure and biological activity make it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

149764-34-1

Molecular Formula

C36H54O8S2

Molecular Weight

678.9 g/mol

IUPAC Name

[2-[[(1R,2R,5S,8aS)-5-[2-[(1R,2S,4aR)-1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]ethyl]-1,2,5-trimethyl-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]methyl]-4-sulfooxyphenyl] hydrogen sulfate

InChI

InChI=1S/C36H54O8S2/c1-24-12-15-28-30(10-8-18-33(28,3)4)35(24,6)21-20-34(5)19-9-11-31-29(34)16-13-25(2)36(31,7)23-26-22-27(43-45(37,38)39)14-17-32(26)44-46(40,41)42/h10,14,16-17,22,24-25,28,31H,8-9,11-13,15,18-21,23H2,1-7H3,(H,37,38,39)(H,40,41,42)/t24-,25+,28-,31+,34-,35+,36+/m0/s1

InChI Key

IDKFTCRFJYOYKG-ZXGJXZSTSA-N

Isomeric SMILES

C[C@H]1CC[C@H]2C(=CCCC2(C)C)[C@]1(C)CC[C@@]3(CCC[C@@H]4C3=CC[C@H]([C@@]4(C)CC5=C(C=CC(=C5)OS(=O)(=O)O)OS(=O)(=O)O)C)C

SMILES

CC1CCC2C(=CCCC2(C)C)C1(C)CCC3(CCCC4C3=CCC(C4(C)CC5=C(C=CC(=C5)OS(=O)(=O)O)OS(=O)(=O)O)C)C

Canonical SMILES

CC1CCC2C(=CCCC2(C)C)C1(C)CCC3(CCCC4C3=CCC(C4(C)CC5=C(C=CC(=C5)OS(=O)(=O)O)OS(=O)(=O)O)C)C

Synonyms

toxiusol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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